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molecular formula C15H23N3O5S B8403820 1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine CAS No. 1089281-65-1

1-[2-(Methanesulfonyl)ethyl]-4-(5-methoxy-2-methyl-4-nitrophenyl)piperazine

Cat. No. B8403820
M. Wt: 357.4 g/mol
InChI Key: PUPKYVMQSTYXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093239B2

Procedure details

5-fluoro-4-methyl-2-nitrophenyl methyl ether (Example 113, step B) (5.0 g, 27 mmol), K2CO3 (11.2 g, 81 mmol), and 1-[2-(methylsulfonyl)ethyl]piperazine hydrochloride (8.0 g, 35 mmol) were weighed into a 150 mL sealed tube, taken up in 85 mL of DMSO and heated to 100° C. for 24 h. The mixture was poured into 500 mL of H2O, filtered, washed with H2O, air dried for 15 min, washed with hexanes (200 mL), washed with 20% Ether/Hexanes (200 mL), and air dried for 2 h to give the title compound of step C (6.6 g, 18.5 mmol, 68%). An additional (540 mg, 5.5%) of product was obtained by extraction of the H2O layer, followed by flash chromatography. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.75 (s, 1H), 6.70 (s, 1H), 3.90 (s, 3H), 3.31-3.35 (m, 2H), 3.04 (s, 3H), 2.99-3.03 (m, 4H), 2.77 (t, J=6.60 Hz, 2H), 2.56-2.63 (m, 4H), 2.19 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.2 g
Type
reactant
Reaction Step Two
Name
1-[2-(methylsulfonyl)ethyl]piperazine hydrochloride
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
85 mL
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7](F)[C:6]([CH3:10])=[CH:5][C:4]=1[N+:11]([O-:13])=[O:12].C([O-])([O-])=O.[K+].[K+].Cl.[CH3:21][S:22]([CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]1)(=[O:24])=[O:23].O>CS(C)=O>[CH3:10][C:6]1[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]([O:2][CH3:1])=[CH:8][C:7]=1[N:30]1[CH2:29][CH2:28][N:27]([CH2:26][CH2:25][S:22]([CH3:21])(=[O:23])=[O:24])[CH2:32][CH2:31]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)F)C)[N+](=O)[O-]
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
1-[2-(methylsulfonyl)ethyl]piperazine hydrochloride
Quantity
8 g
Type
reactant
Smiles
Cl.CS(=O)(=O)CCN1CCNCC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
85 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O, air
CUSTOM
Type
CUSTOM
Details
dried for 15 min
Duration
15 min
WASH
Type
WASH
Details
washed with hexanes (200 mL)
WASH
Type
WASH
Details
washed with 20% Ether/Hexanes (200 mL), and air
CUSTOM
Type
CUSTOM
Details
dried for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)[N+](=O)[O-])OC)N1CCN(CC1)CCS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.5 mmol
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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